2-(3,4-Dichlorophenyl)ethanethiol

Description

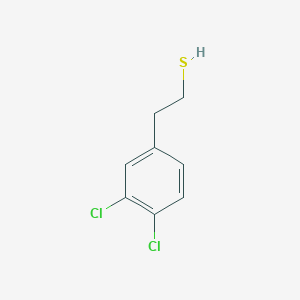

2-(3,4-Dichlorophenyl)ethanethiol is an organosulfur compound featuring a thiol (-SH) group attached to an ethyl chain substituted with a 3,4-dichlorophenyl ring. The dichlorophenyl moiety introduces significant electron-withdrawing effects, enhancing the acidity of the thiol group compared to non-halogenated analogs.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLFYURUBRDFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCS)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3,4-Dichlorophenyl)ethanethiol serves as a versatile building block for creating more complex sulfur-containing compounds. Its reactivity allows for:

- Formation of disulfides or sulfonic acids through oxidation.

- Substitution reactions that modify the phenyl ring.

Biology

This compound is instrumental in biological studies due to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can:

- Modulate enzyme activity.

- Disrupt protein-protein interactions.

- Alter cellular signaling pathways.

Medicine

Research indicates potential therapeutic properties of this compound:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Properties: Investigations show promise in inhibiting specific cancer cell lines by inducing apoptosis and interfering with cell signaling pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for:

- Developing polymers and coatings.

- Manufacturing other sulfur-containing compounds.

Case Study 1: Enzyme Interaction

A study investigated how this compound interacts with enzymes involved in metabolic pathways. The findings highlighted its ability to inhibit specific enzymes by forming covalent bonds at active sites, demonstrating its potential as a regulatory agent in biochemical processes.

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant properties of thiol compounds revealed that this compound effectively scavenges free radicals. In vitro assays compared its activity to known antioxidants, establishing its potential therapeutic applications in oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth of specific cancer cell lines | |

| Enzyme Modulation | Alters activity by interacting with cysteine | |

| Antioxidant Activity | Scavenges free radicals; protects cells |

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenyl)ethanethiol exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The thiol group can bind to metal ions or other reactive species, influencing biological processes.

Pathways Involved: The compound may interfere with enzymatic reactions or signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Key Compounds:

2-(3,4-Dichlorophenyl)ethanethiol

- Functional Groups: Thiol (-SH), 3,4-dichlorophenyl.

- Properties: High lipophilicity, moderate acidity (pKa ~8–10 estimated), reactive thiol group.

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

- Functional Groups: 3,4-Dichlorophenyl, tertiary amine, pyrrolidinyl.

- Properties: High solubility (dihydrobromide salt), sigma-1 receptor antagonist .

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine hydrochloride)

Table 1: Comparative Properties

Pharmacological and Chemical Reactivity

- Electron Effects : The 3,4-dichlorophenyl group in this compound and BD 1008 enhances electrophilic reactivity compared to dopamine’s electron-donating hydroxyl groups. This difference influences binding to hydrophobic receptor pockets (e.g., sigma receptors in BD 1008) versus hydrophilic neurotransmitter receptors (e.g., dopamine receptors) .

- Thiol Reactivity : The thiol group in this compound enables disulfide bond formation or conjugation with electrophiles, making it valuable in prodrug design or metal chelation. In contrast, BD 1008’s amine groups facilitate salt formation and receptor interaction via hydrogen bonding .

- Polarity and Bioavailability : Dopamine’s catechol group confers high water solubility but limits blood-brain barrier penetration. The dichlorophenyl analogs’ lipophilicity may enhance CNS uptake, though excessive halogenation could increase toxicity risks .

Biological Activity

2-(3,4-Dichlorophenyl)ethanethiol, also known as dichlorophenyl ethanethiol, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound features a thiol group (-SH) attached to an ethane backbone and a dichlorophenyl moiety. The presence of the thiol group is significant as it can form covalent bonds with various biological molecules, influencing their activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The thiol group allows the compound to interact with cysteine residues in proteins, potentially altering enzyme functions. This interaction can modulate pathways related to cell signaling and metabolism.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes could be responsible for this activity.

- Anticancer Potential : Research has suggested that compounds with similar structures may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion | Active against Staphylococcus aureus (MIC = 8 µg/mL) |

| Study 2 | Cytotoxicity | MTT assay | Induced apoptosis in cancer cell lines (IC50 = 12 µM) |

| Study 3 | Enzyme inhibition | Enzyme kinetics | Inhibited acetylcholinesterase activity (IC50 = 15 µM) |

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Frontiers in Pharmacology demonstrated that derivatives of thiols similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways .

- Cytotoxic Effects on Cancer Cells : Research highlighted in various pharmacological reviews indicates that compounds containing thiol groups can induce oxidative stress in cancer cells, leading to increased apoptosis. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines .

- Neurotoxicological Studies : Investigations into the neurotoxic effects of similar compounds have revealed that they may inhibit key enzymes involved in neurotransmitter regulation, such as acetylcholinesterase. This inhibition can lead to an accumulation of neurotransmitters, resulting in overstimulation of neural pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.